Epiepoformin

Description

Overview of Fungal Secondary Metabolites and Their Biological Significance

Fungal secondary metabolites encompass a broad spectrum of chemical structures, including terpenoids, alkaloids, polyketides, and non-ribosomal peptides. researchgate.netnih.gov Their biological significance is multifaceted; they can serve as defense mechanisms against predators or competitors, facilitate communication within fungal communities, or aid in nutrient acquisition. frontiersin.orgasm.org Ecologically, these metabolites are crucial for the success of fungi in colonizing diverse environments. asm.org

The therapeutic and industrial applications derived from fungal SMs are extensive. Historically, compounds like penicillin, cyclosporine, and statins, all fungal-derived, have revolutionized medicine. researchgate.netfrontiersin.org More recently, research has highlighted their potential in developing novel pharmaceuticals, agrochemicals, and bioremediation agents. researchgate.netnih.gov The biological activities attributed to fungal SMs are diverse, including potent antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netnih.govfrontiersin.orgasm.orgnih.gov However, it is also important to note that some fungal secondary metabolites, known as mycotoxins, can pose significant health risks and contaminate food supplies. researchgate.netasm.org

Historical Context of Epiepoformin Discovery and Initial Academic Characterization

This compound, a cyclohexene (B86901) epoxide, first emerged in scientific literature through its isolation from various fungal sources. Its initial characterization involved detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which allowed for the elucidation of its chemical structure. tandfonline.comresearchgate.netnih.gov

The compound was first reported as being isolated from an unidentified fungus found on a diseased leaf of Lagerstroemia indica (crape myrtle). researchgate.net Subsequently, this compound was identified as a metabolite produced by an endophytic Penicillium species isolated from the marine alga Fucus spiralis in the Shetland Islands, United Kingdom. rsc.orgnih.gov Further research also documented its isolation from Diplodia quercivora, a fungal pathogen affecting oak trees in Tunisia, and from Penicillium griseofulvum. tandfonline.comacs.orgresearchgate.net

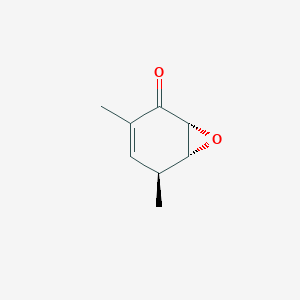

The chemical structure of this compound has been definitively established as 5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one. researchgate.net Its molecular formula is C7H8O3, with a molecular weight of 140.14 g/mol , and it possesses a melting point of 86.5-88.5 °C. chemicalbook.com Academic studies have explored its biological activities, noting its phytotoxic, antifungal, and zootoxic properties. researchgate.netacs.orgscilit.com Furthermore, research has delved into its structure-activity relationships (SAR), involving the preparation and testing of various synthetic derivatives to understand how specific structural features contribute to its biological effects. researchgate.netnih.govscilit.com The synthesis of this compound has also been achieved in academic laboratories, contributing to a deeper understanding of its chemistry. scilit.comunito.itunl.ptscispace.com

Chemical Properties of this compound

| Property | Value |

| Name | This compound |

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 67772-77-4 |

| Melting Point | 86.5-88.5 °C |

| Chemical Class | Cyclohexene epoxide |

| Structure | 5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one researchgate.net |

Isolation Sources of this compound

| Fungal Species | Host/Environment | Reference |

| Unidentified fungus | Diseased leaf of Lagerstroemia indica (Crape Myrtle) | researchgate.net |

| Penicillium sp. (endophytic) | Brown alga Fucus spiralis (Shetland Islands, UK) | rsc.orgnih.gov |

| Diplodia quercivora | Oak pathogen (Tunisia) | acs.orgresearchgate.net |

| Penicillium griseofulvum CPCC-400528 | Culture filtrate | tandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

(1R,5S,6R)-3,5-dimethyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C8H10O2/c1-4-3-5(2)7-8(10-7)6(4)9/h3,5,7-8H,1-2H3/t5-,7+,8-/m0/s1 |

InChI Key |

PAZJGIORGHYFCF-ARDNSNSESA-N |

Isomeric SMILES |

C[C@H]1C=C(C(=O)[C@H]2[C@@H]1O2)C |

Canonical SMILES |

CC1C=C(C(=O)C2C1O2)C |

Origin of Product |

United States |

Isolation and Microorganism Cultivation of Epiepoformin

Co-occurrence with Metabolically Related Compounds in Fungal Extracts

Association with Patulin (B190374) Pathway IntermediatesIn the context of Penicillium griseofulvum CPCC-400528, epiepoformin was isolated alongside isopatulin and gentisyl alcoholresearchgate.nettandfonline.comtandfonline.comtandfonline.comnih.govresearchgate.net. These compounds are recognized as intermediates within the biosynthetic pathway leading to patulinresearchgate.nettandfonline.comtandfonline.comtandfonline.comresearchgate.netnih.gov. The study of these co-isolated compounds provides insight into the metabolic processes involved in patulin production by P. griseofulvumresearchgate.nettandfonline.comtandfonline.comtandfonline.comresearchgate.netnih.gov.

Data Table: Nuclear Magnetic Resonance (NMR) Data for this compound

The structural elucidation of this compound has been significantly aided by detailed NMR spectroscopic analysis. The following table summarizes key NMR data obtained in CDCl3.

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Assignment |

| 1H NMR (400 MHz) | |||

| H-3 | 6.59 | m, 1H | Vinyl proton |

| H-6 | 4.77 | d, J = 4.1 Hz, 1H | Epoxide proton |

| H-4 | 4.21 | dt, J = 7.7, 2.1 Hz, 1H | Oxygenated methyne |

| H-5 | 2.80 | dd, J = 7.7, 4.1 Hz, 1H | Epoxide proton |

| H-7 | 1.87 | dd, J = 2.1, 1.5 Hz, 3H | Methyl group |

| 13C NMR (100 MHz) | |||

| C-1 | 192.3 | s | Carbonyl group |

| C-3 | 143.9 | d | Vinyl carbon |

| C-2 | 133.8 | s | Olefinic carbon |

| C-4 | 73.6 | d | Oxygenated methyne carbon |

| C-5 | 73.5 | d | Epoxide carbon |

| C-6 | 35.2 | d | Epoxide carbon |

| C-7 | 15.9 | q | Methyl carbon |

Data primarily derived from researchgate.net.

Compound List

Advanced Biosynthesis and Biogenetic Investigations of Epiepoformin

Postulated Biogenetic Pathways of Epiepoformin

The biogenesis of this compound is intricately linked to the metabolic pathways of various fungi. It is widely considered to be an intermediate or a derivative of a key pathway for another well-known mycotoxin, patulin (B190374). Furthermore, its structure places it within a broader class of polyoxygenated cyclohexane (B81311) natural products, suggesting shared biosynthetic origins.

The biosynthesis of patulin is a complex, multi-step process that has been extensively studied in fungi such as Penicillium expansum and Aspergillus clavatus. scienceopen.comnih.gov This pathway begins with the formation of 6-methylsalicylic acid (6-MSA) by a polyketide synthase. nih.gov Subsequent enzymatic modifications, including decarboxylation, hydroxylations, and oxidations, lead to a series of intermediates. scienceopen.comnih.gov

Within this pathway, compounds structurally similar to this compound, such as isoepoxydon (B1201817) and phyllostine (B152132), are established precursors to patulin. researchgate.netresearchgate.net The conversion of gentisyl alcohol to phyllostine involves an epoxidation step, a key reaction in the formation of this compound's characteristic oxirane ring. scienceopen.comnih.gov Isoepoxydon dehydrogenase is a critical enzyme in this part of the pathway, catalyzing the conversion of isoepoxydon to phyllostine. researchgate.net (E)-ascladiol has been identified as the direct precursor to patulin, undergoing a final cyclization and oxidation step catalyzed by patulin synthase. researchgate.netresearchgate.net Given the structural similarities, it is postulated that this compound is a shunt metabolite or a closely related intermediate in this intricate biosynthetic grid.

The generally accepted sequence involves key transformations that highlight the likely point of this compound's formation.

Table 1: Key Intermediates in the Patulin Biosynthetic Pathway

| Intermediate | Preceding Compound | Key Enzyme/Reaction Type |

|---|---|---|

| 6-Methylsalicylic acid (6-MSA) | Acetyl-CoA, Malonyl-CoA | 6-MSA Synthase |

| m-Cresol | 6-MSA | 6-MSA Decarboxylase |

| Gentisyl alcohol | m-Hydroxybenzyl alcohol | Monooxygenase (Cytochrome P450) |

| Phyllostine | Gentisyl alcohol | Epoxidation |

| Isoepoxydon | Phyllostine | Dehydrogenation |

| (E)-Ascladiol | Neopatulin | Neopatulin synthase |

This table outlines the progression of major intermediates in the patulin pathway. This compound is structurally very similar to intermediates like Isoepoxydon and Phyllostine.

This compound belongs to a large family of natural products characterized by a polyoxygenated cyclohexane core. elsevierpure.comnih.gov These compounds are found in various plants and microorganisms and exhibit a wide range of biological activities. nih.govacs.org The shared structural motif suggests a common biogenetic origin, likely derived from polyketide or shikimate pathways that generate a hydroxylated aromatic precursor, which is then further modified.

The formation of the cyclohexane ring is a key step, which can be achieved through processes like the Ferrier's carbocyclization reaction from aldohexoses, providing optically pure cyclohexanones that serve as versatile chiral building blocks. elsevierpure.com The diverse array of functionalities, including epoxides, diols, and ketones, observed in compounds like crotepoxide, zeylenol, and various cleistenediols, arises from the action of tailoring enzymes such as monooxygenases, dehydrogenases, and epoxide hydrolases. nih.govnih.gov The co-occurrence of these varied cyclohexenoids in a single organism points to a divergent biosynthetic pathway from a common intermediate, with this compound representing one possible endpoint. nih.gov

Chemoenzymatic Perspectives on this compound Formation

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the flexibility of chemical reactions, offering a powerful approach for constructing complex natural products like this compound. nih.gov The formation of the epoxide ring is a critical step, and enzymatic epoxidation provides a high degree of stereoselectivity, which is often difficult to achieve through purely chemical methods. mdpi.com

Recent studies on the biosynthesis of other epoxyquinoid natural products have elucidated the roles of specific enzymes that could be harnessed for this compound synthesis. acs.orgacs.org For instance, FAD-binding monooxygenases and cupin domain-containing proteins have been shown to catalyze stereoselective epoxidation reactions on hydroquinone-like precursors. acs.orgacs.org Following epoxidation, stereospecific ketoreductions are often carried out by short-chain dehydrogenases/reductases (SDRs) to install the final hydroxyl groups with precise stereochemistry. acs.orgacs.org The regioselectivity of these reductases can be controlled by the stereochemistry of the epoxide substrate, highlighting a sophisticated level of enzymatic control. acs.orgacs.org A chemoenzymatic strategy for this compound could, therefore, involve the chemical synthesis of a suitable cyclohexene (B86901) precursor, followed by enzymatic epoxidation and reduction steps to achieve the desired natural product. nih.gov

Table 2: Relevant Enzyme Classes in Epoxide Natural Product Biosynthesis

| Enzyme Class | Function | Relevance to this compound |

|---|---|---|

| FAD-binding Monooxygenase | Catalyzes oxygen insertion, epoxidation | Formation of the oxirane ring |

| Cupin Domain Proteins | Diverse catalytic activities, including oxidation | Potential role in epoxidation or precursor modification |

| Short-Chain Dehydrogenase/Reductase (SDR) | Stereoselective reduction of ketones to alcohols | Installation of hydroxyl groups with specific stereochemistry |

Future Directions in Biosynthetic Pathway Elucidation

While significant progress has been made, a complete understanding of the this compound biosynthetic pathway remains elusive. Future research should focus on several key areas to fully map its formation.

A primary goal is the identification and characterization of the complete gene cluster responsible for this compound biosynthesis in a producing organism. This would involve genome sequencing and bioinformatic analysis to locate the core polyketide synthase and the suite of tailoring enzymes. Once identified, heterologous expression of the gene cluster in a model host like Aspergillus oryzae could confirm its role in producing this compound. acs.org

Furthermore, detailed biochemical characterization of the individual enzymes is necessary. This includes expressing and purifying each enzyme to determine its specific substrate and catalytic function, such as the monooxygenase responsible for epoxidation and the reductases that define the final stereochemistry. acs.orgacs.org Site-directed mutagenesis of key enzymes could further probe their mechanisms and potentially be used to generate novel analogues of this compound. acs.org These combined genetic and biochemical approaches will not only provide a definitive picture of how this compound is naturally synthesized but will also expand the enzymatic toolbox available for synthetic biology and chemoenzymatic applications. nih.govacs.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (+)-Harveynone |

| (-)-Theobroxide |

| (E)-ascladiol |

| 6-Methylsalicylic acid (6-MSA) |

| Acetyl-CoA |

| Crotepoxide |

| This compound |

| Gentisyl alcohol |

| Isoepoxydon |

| Malonyl-CoA |

| m-Cresol |

| m-Hydroxybenzyl alcohol |

| Neopatulin |

| Patulin |

| Phyllostine |

Strategic Approaches to Epiepoformin Total Synthesis

Retrosynthetic Disconnections and Key Intermediates in Epiepoformin Synthesis

Retrosynthetic analysis of this compound reveals several logical disconnections that simplify the complex target into more readily available starting materials. A common strategy involves a primary disconnection across the cyclohexene (B86901) oxide core, identifying a substituted cyclohexene as a key precursor. This intermediate can be further simplified through a conceptual reverse Diels-Alder reaction, leading to a diene and a dienophile.

Key intermediates in various synthetic routes often include:

Chiral Cyclohexene Oxides: These are advanced intermediates that already contain the core epoxide and defined stereocenters, which are crucial for the final steps of the synthesis.

Substituted cis-1,2-Dihydrocatechols: These versatile synthons, often derived from microbial oxidation of arenes, provide an enantiomerically pure starting point for constructing the functionalized six-membered ring.

3-Hydroxy-2-Pyrone Derivatives: These compounds serve as effective dienes in Diels-Alder reactions, allowing for the rapid construction of the bicyclic core of the molecule.

Enantioselective Total Synthesis Methodologies of this compound

Achieving the correct absolute stereochemistry of this compound is a primary challenge in its total synthesis. Researchers have successfully employed several distinct enantioselective methodologies to address this, ensuring the formation of the desired enantiomer.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been a cornerstone in the synthesis of this compound's core structure. nih.gov This pericyclic reaction allows for the convergent assembly of complex fragments and the establishment of multiple stereocenters in a single step.

An efficient asymmetric total synthesis of (+)-Epiepoformin has been achieved utilizing a base-catalyzed Diels-Alder reaction. This approach employs 3-hydroxy-2-pyrone as the diene. The presence of a base facilitates the cycloaddition with a suitable dienophile, establishing the bicyclic core of the molecule. The chirality is often introduced through a chiral auxiliary on the dienophile, which directs the stereochemical outcome of the cycloaddition, leading to a chiral building block that is then elaborated to the final natural product.

In the synthesis of related complex epoxyquinols, hafnium tetrachloride (HfCl₄) has been employed as a highly efficient Lewis acid catalyst for Diels-Alder reactions involving furan. tohoku.ac.jpfigshare.comjst.go.jp This method allows the reaction to proceed at low temperatures, which can be critical for controlling selectivity. tohoku.ac.jp In a key step for constructing a monomer precursor, an HfCl₄-mediated Diels-Alder reaction between furan and a chiral acrylate ester derived from Corey's chiral auxiliary was used. tohoku.ac.jpacs.org This reaction yielded the desired cycloadduct with good yield and moderate diastereoselectivity, setting the crucial stereochemistry for the core structure. tohoku.ac.jp

Table 1: HfCl₄-Mediated Diels-Alder Reaction Results

| Diene | Dienophile | Catalyst | Temperature | Yield | Diastereomeric Ratio (endo/exo) |

| Furan | Chiral Acrylate Ester 5 | HfCl₄ | -45°C | Good | Moderate |

While quinic acid is a versatile chiral starting material for the synthesis of many natural products, its application in the total synthesis of this compound has not been prominently documented in the reviewed literature.

A highly effective chemoenzymatic approach has been developed for the total synthesis of (-)-Epiepoformin. researchgate.net This strategy relies on the use of versatile epoxyquinol synthons derived from enantiomerically pure cis-1,2-dihydrocatechols. These dihydrocatechols are themselves produced through the microbial biotransformation of simple aromatic compounds like halobenzenes.

The key epoxyquinol synthons are elaborated over a few simple steps from these microbially-derived metabolites. These synthons are then utilized in efficient total syntheses to produce not only (-)-Epiepoformin but also a range of related natural products, including (-)-bromoxone and (-)-harveynone. researchgate.net This approach highlights the power of combining enzymatic reactions to create chiral building blocks with traditional organic synthesis to achieve complex targets. researchgate.net

Table 2: Natural Products Synthesized from Epoxyquinol Synthons

| Starting Material | Key Synthon | Final Product |

| Halobenzene Biotransformation Product | Epoxyquinol Derivative | (-)-Epiepoformin |

| Halobenzene Biotransformation Product | Epoxyquinol Derivative | (-)-Bromoxone |

| Halobenzene Biotransformation Product | Epoxyquinol Derivative | (-)-Harveynone |

Retro-Diels-Alder Reaction Pathways for this compound

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings, and its reverse, the retro-Diels-Alder reaction, is equally significant for the strategic disassembly or modification of cyclic systems. masterorganicchemistry.comwikipedia.org This thermal cycloreversion process breaks two sigma bonds and one pi bond to form three pi bonds, proceeding through the same transition state as the forward reaction. masterorganicchemistry.com The retro-Diels-Alder reaction becomes favorable at higher temperatures when the equilibrium shifts towards the starting diene and dienophile. libretexts.org

In the context of complex natural product synthesis, the retro-Diels-Alder reaction is often exploited to unmask functionality or to generate reactive intermediates. A particularly effective strategy involves designing a Diels-Alder adduct that, upon heating, fragments irreversibly to yield new products, often liberating a stable small molecule like carbon dioxide and forming an aromatic ring. masterorganicchemistry.com This approach drives the reaction forward and provides a synthetic advantage. While direct application of a retro-Diels-Alder reaction in the final stages of this compound synthesis is not prominently documented, the principles are foundational to the construction of its core cyclohexene oxide skeleton, which is often initially formed via a forward Diels-Alder cycloaddition. For instance, strategies involving the cycloaddition of furans with dienophiles are key steps in building the bicyclic precursors that lead to epoxyquinols. researchgate.net

Biomimetic Synthetic Routes to this compound and Analogues

Biomimetic synthesis is a strategic approach that mimics proposed biosynthetic pathways to construct natural products. wikipedia.org This methodology can lead to remarkably efficient syntheses by replicating nature's own elegant cyclization and functionalization cascades. eurekalert.org The biosynthesis of many epoxyquinol natural products, including this compound, is thought to involve key enzymatic oxidations and cycloadditions. researchgate.net

Synthetic chemists have drawn inspiration from these proposed pathways. For example, a key biomimetic strategy involves a diastereoselective Diels-Alder reaction of a masked ortho-benzoquinone to establish the core structure and stereochemistry of related complex molecules. nih.gov Another powerful biomimetic approach is polyene cyclization, which mimics the natural formation of cyclic structures from linear precursors, a strategy that has been successfully used to synthesize steroids and terpenoids. eurekalert.org While a specific, complete biomimetic synthesis of this compound paralleling a known enzymatic pathway is a subject of ongoing research, the design of synthetic routes often incorporates steps that are analogous to proposed biosynthetic transformations, such as late-stage oxidations and epoxidations.

Stereoselective Reduction Methods from Precursor Compounds (e.g., (-)-Theobroxide)

A highly effective and stereocontrolled method for the synthesis of (+)-Epiepoformin involves the selective reduction of a closely related natural product, (-)-Theobroxide. researchgate.net This strategy leverages a pre-existing, stereochemically rich scaffold to access the target molecule. The reduction specifically targets a ketone functional group within (-)-Theobroxide, converting it to the corresponding hydroxyl group found in this compound, with precise control over the resulting stereochemistry.

This approach highlights the synthetic utility of accessing one natural product from another, capitalizing on the shared structural features. A similar strategy has been successfully employed in the synthesis of other related compounds, such as the stereoselective reduction of (+)-Harveynone to complete the first enantioselective synthesis of (-)-Asperpentyn. researchgate.net

Table 1: Stereoselective Reductions of Epoxyquinol Precursors

| Precursor Compound | Reduction Product | Key Transformation |

|---|---|---|

| (-)-Theobroxide | (+)-Epiepoformin | Ketone to Hydroxyl |

Convergent and Divergent Synthetic Strategies for this compound and Related Natural Products

The synthesis of a family of structurally related natural products like the epoxyquinols lends itself well to both convergent and divergent strategies.

A divergent synthesis is particularly powerful for creating a library of related compounds from a single, common intermediate. wikipedia.orgnih.gov This strategy improves efficiency by allowing access to multiple natural products through a series of distinct, late-stage chemical modifications. nih.gov In the context of this compound, a versatile intermediate can be synthesized and then elaborated to produce not only this compound but also analogues like Phyllostine (B152132), Epoxydon, and Harveynone. researchgate.net This approach is a powerful tool for exploring structure-activity relationships within the epoxyquinol family. nih.gov

Asymmetric Synthesis of this compound Analogues and Related Epoxyquinols

The asymmetric synthesis of this compound and its analogues is crucial for obtaining enantiomerically pure material, which is essential for biological studies. A prominent strategy involves the use of a chiral building block to establish the stereochemistry early in the synthesis, which is then carried through subsequent steps.

An enantioselective total synthesis of (+)-Epiepoformin, (+)-Epiepoxydon, and (+)-Bromoxone has been achieved using the chiral building block ethyl (1R,2S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate. researchgate.net This versatile starting material has demonstrated its utility in the synthesis of various natural epoxycyclohexene derivatives. The synthesis using this chiral block also accomplished the formal synthesis of other related natural products, including:

(-)-Theobroxide

(-)-Phyllostine

(+)-Harveynone

(-)-Asperpentyn

This demonstrates a unified synthetic approach where a single chiral precursor provides access to a wide range of complex, optically active epoxyquinol natural products. researchgate.net The strategies employed often rely on stereocontrolled reactions such as hydroxyl-directed epoxidations and selective reductions to ensure the correct absolute configuration of the final products. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (-)-Asperpentyn |

| (-)-Theobroxide |

| (+)-Bromoxone |

| (+)-Epiepoformin |

| (+)-Epiepoxydon |

| (+)-Harveynone |

| (-)-Phyllostine |

| Asperpentyn |

| Bromoxone |

| This compound |

| Epoxydon |

| Harveynone |

Elucidation of Biological Activities and Molecular Mechanisms of Epiepoformin

Epiepoformin possesses a multifaceted biological profile, impacting microbial growth and plant systems. Its activities are often studied in conjunction with other co-isolated compounds, particularly sphaeropsidin A, highlighting potential synergistic interactions.

Antifungal Efficacy

This compound demonstrates notable antifungal activity against various plant pathogens. It has shown significant inhibition of early developmental stages, including spore germination and appressorium formation, in rust fungi belonging to the genera Puccinia and Uromyces nih.govfao.orgpreprints.org. Furthermore, studies indicate that this compound exhibits antifungal activity against fungal species such as Aspergillus niger and Fusarium oxysporum nih.gov. It is also characterized as having moderate antifungal activity against important plant pathogens nih.govscilit.com. While specific Minimum Inhibitory Concentration (MIC) values for this compound alone against fungi are not detailed in the provided literature, its consistent presence in studies of antifungal compounds underscores its efficacy in this domain.

Antibacterial Action

This compound, alongside related compounds like sphaeropsidone and sphaeropsidin A, has demonstrated antimicrobial activity against a broad spectrum of bacterial strains nih.govresearchgate.netmdpi.com. Research indicates activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa researchgate.net. Notably, this compound exhibits synergistic effects when combined with sphaeropsidin A, enhancing antibacterial potency.

The synergistic interaction between sphaeropsidin A and this compound has been quantified through Fractional Inhibitory Concentration (FIC) index measurements. Against Gram-negative bacteria, this combination resulted in a synergistic effect (FIC < 0.5), with sphaeropsidin A's MIC reduced to approximately one-quarter (¼) and this compound's to one-sixteenth (1/16) of their individual MICs. For Gram-positive bacteria, the effect was additive (FIC > 0.5), with sphaeropsidin A's MIC reduced to one-half (½) and this compound's to one-thirty-second (1/32) of their original values researchgate.net. These findings suggest that this compound plays a crucial role in potentiating the antibacterial effects of sphaeropsidin A.

Anti-Biofilm Properties and Mechanisms

This compound's contribution to combating microbial biofilms is primarily understood through its synergistic interactions with other metabolites.

While direct evidence of this compound inhibiting biofilms independently is limited in the provided snippets, its synergistic activity with sphaeropsidin A is well-documented. Sphaeropsidin A has been shown to decrease biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa at sub-inhibitory concentrations researchgate.netmdpi.comresearchgate.netresearchgate.net. The combination of sphaeropsidin A and this compound amplifies this effect, demonstrating a significant reduction in biofilm formation researchgate.netmdpi.comresearchgate.netresearchgate.net. This suggests that this compound either directly contributes to biofilm disruption or enhances the efficacy of sphaeropsidin A in this process.

The synergistic potential of this compound with sphaeropsidin A extends to their combined impact on biofilm formation. As detailed in the antibacterial section, this combination significantly reduces the MIC values required to inhibit bacterial growth, which directly correlates with a reduced capacity for biofilm development researchgate.net. The precise molecular mechanisms underlying this synergy are not fully elucidated but likely involve complementary or overlapping pathways that disrupt bacterial adhesion, matrix production, or cellular communication essential for biofilm integrity.

Table 1: Synergistic Antibacterial Effects of Sphaeropsidin A and this compound

| Bacterial Group | Sphaeropsidin A MIC Reduction | This compound MIC Reduction | FIC Index | Effect Type |

| Gram-negative bacteria | ¼ MIC | 1/16 MIC | < 0.5 | Synergistic |

| Gram-positive bacteria | ½ MIC | 1/32 MIC | > 0.5 | Additive |

Phytotoxic Activities and Agronomic Implications of this compound

This compound is recognized as a potent phytotoxic compound, exhibiting herbicidal properties and affecting plant development. Its activity has been assessed across various plant models, suggesting potential applications in agriculture.

The compound demonstrates remarkable phytotoxicity on non-host plants such as tomato cuttings nih.govscilit.commdpi.comacs.org. In experiments involving tomato leaves, this compound induced necrotic lesions, with an average area of 13.5 mm², and caused stewing of stems at concentrations of 0.2 and 0.1 mg/mL mdpi.com. In bioassays using etiolated wheat coleoptiles, this compound and its synthetic derivatives were evaluated for their growth-inhibiting effects. Some derivatives showed activity comparable to or exceeding that of the reference herbicide Logran researchgate.netnih.govmdpi.com.

Furthermore, this compound has been identified as a herbicidal metabolite. In one study, it provided complete control of redroot pigweed and 88% control of white mustard when applied at a rate of 4.4 kg/ha cambridge.org. Its ability to inhibit seed germination in parasitic weeds like Orobanche species also highlights its allelopathic potential cas.cn. These phytotoxic and herbicidal activities suggest that this compound could be explored as a natural herbicide for weed management in agricultural contexts, offering a bio-based alternative to synthetic herbicides.

List of Compounds Mentioned:

this compound

Sphaeropsidin A

Sphaeropsidin C

Diplopimarane

Sphaeropsidone

(-)-theobroxide

(+)-epiepoxydon

(+)-bromoxone

(-)-phyllostine

Logran

Cavoxin

Cyclopaldic acid

Phlyllostine

Cladosporin

Griseofulvin

Verrucarin A

3-hydroxybenzyl alcohol

2-methylhydroquinone

Characterization of Phytotoxic Effects on Non-Host Plants

This compound has demonstrated significant phytotoxic effects on various non-host plants. In leaf-puncture tests on Quercus ilex (holm oak) and Quercus suber (cork oak), this compound caused necrotic lesions with area sizes of 6.7 mm² and 9.5 mm², respectively mdpi.com. Similarly, it induced irregular necrotic lesions on tomato (Lycopersicum esculentum Mill.) leaves, measuring 13.5 mm² mdpi.com. In a tomato cutting bioassay, this compound at concentrations of 0.2 and 0.1 mg/mL led to stewing of the stem to varying extents mdpi.com. Studies involving derivatives of sphaeropsidones, which are structurally related to this compound, have also shown phytotoxic and antifungal activities on non-host plants and fungal pathogens like Phytophthora species mdpi.com. Furthermore, this compound has been reported to inhibit lettuce seed germination researchgate.net.

Advanced Spectroscopic and Stereochemical Analysis in Epiepoformin Research

Methodologies for Absolute Configuration Determination (e.g., Modified Mosher Method)

Determining the absolute configuration of Epiepoformin, a molecule possessing multiple chiral centers, relies on sophisticated analytical methodologies. Among these, the modified Mosher esterification method has been a cornerstone in establishing the stereochemistry of its hydroxyl groups nih.govacs.orgnih.govpsu.eduresearchgate.net. This technique involves the derivatization of the alcohol functionalities within this compound or its related compounds with both enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)- and (S)-MTPA-Cl) acs.orgnih.govpsu.edunii.ac.jp.

The resulting diastereomeric esters are then subjected to 1H Nuclear Magnetic Resonance (NMR) spectroscopy . By analyzing the differences in chemical shifts (ΔδSR = δS - δR) of protons proximal to the esterified hydroxyl group, researchers can infer the stereochemical configuration at that center acs.orgnih.govpsu.edunii.ac.jp. For instance, studies on derivatives related to (+)-epi-Epoformin have utilized this method to assign configurations. For a compound identified as compound 2 in one study acs.org, analysis of ΔδSR values for protons H-3, H-5, and H-6 indicated an R-configuration for the C-5 hydroxyl group. Similarly, for compound 3 in another study nih.gov, the ΔδSR values for H-5 and H-4 were used to determine an S-configuration at the C-4 position.

Beyond the Mosher method, Nuclear Overhauser Effect (NOE) difference experiments and the meticulous analysis of proton-proton coupling constants (J values) derived from 1H NMR spectra are also indispensable for establishing relative stereochemistry and confirming configurations nih.govmdpi.com. For example, NOE-difference experiments and coupling constants for protons H-5 and H-6 in compound 7 were instrumental in assigning the 4S,5R,6R stereochemistry nih.gov.

Furthermore, computational methods , such as time-dependent density functional theory (TD-DFT) calculations of optical rotation and electronic circular dichroism (ECD) spectra, serve as complementary advanced techniques for absolute configuration determination, particularly for closely related cyclohexene (B86901) oxides nih.govpreprints.orgresearchgate.net.

Application of Advanced Chiral Analysis Techniques

The comprehensive characterization of this compound involves a suite of advanced spectroscopic and chiral analysis techniques.

Spectroscopic Techniques form the foundation for structural elucidation. NMR spectroscopy , including 1D (1H, 13C) and 2D experiments (COSY, HSQC, HMBC), provides detailed information on molecular connectivity, essential for assigning proton and carbon signals and interpreting stereochemical data nih.govmdpi.comresearchgate.net. Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is crucial for determining the precise molecular formula of this compound and its derivatives nih.govmdpi.comresearchgate.net. Infrared (IR) spectroscopy offers insights into the presence of key functional groups, such as hydroxyl and carbonyl groups mdpi.comresearchgate.net.

Chiral Analysis Techniques are specifically employed to determine the enantiomeric purity and absolute configuration.

Optical Rotation: The measurement of specific rotation ([α ] D 20) is a fundamental physical property used to characterize the optical activity of this compound and its related compounds, providing initial evidence of their enantiomeric nature nih.govacs.orgmdpi.comresearchgate.nettandfonline.com.

Modified Mosher Esterification: As detailed in section 6.1, this chemical derivatization followed by NMR analysis is a direct application of advanced chiral analysis for absolute configuration determination nih.govacs.orgnih.govpsu.eduresearchgate.net.

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with chiral stationary phases or specialized detectors like Circular Dichroism (CD) detectors, are standard advanced methods for separating enantiomers and assessing enantiomeric purity in related chemical research nih.govnih.gov. While specific applications to this compound are not detailed in the provided snippets, these methods represent a significant class of chiral analysis tools.

Computational Chemistry: The use of TD-DFT for calculating optical rotation and ECD spectra provides a powerful computational approach to complement experimental data in assigning absolute configurations, especially for complex molecules nih.govpreprints.orgresearchgate.net.

Data Tables

Table 1: Optical Rotation of this compound and Related Compounds

| Compound Name / Identifier | [α ] D 20 (solvent, c) | Source |

|---|---|---|

| (+)-epi-Epoformin (1) | +11.5° (c = 0.03) | mdpi.com |

| (+)-epi-Epoformin (1) | +13.1° (c = 0.03) | mdpi.com |

| Compound 4 | +67.3° (c = 0.05) | mdpi.com |

| Compound 7 | +65.7° (c = 0.03) | mdpi.com |

| Compound 8 | +28.2° (c = 0.03) | mdpi.com |

| (+)-epiepoformin (2) | +310.0 (c 0.27, ethanol) | tandfonline.com |

| (+)-epi-Epoformin (3) | +5.8 (c = 0.02) | researchgate.net |

Note: Compound numbering varies across sources. In mdpi.com, (+)-epi-Epoformin is referred to as compound 1. In tandfonline.com, it's compound 2. In researchgate.net, it's compound 1. In acs.org and nih.gov, derivatives are numbered 2 and 3.

Table 2: Key 1H NMR Chemical Shift Differences (ΔδSR) from Modified Mosher Esterification

| Compound (Source Identifier) | Proton | ΔδSR (Hz) | Stereochemical Insight | Source |

|---|---|---|---|---|

| Compound 2 acs.org | H-3 | -34 | C-5-OH R | acs.org |

| Compound 2 acs.org | H-5 | -2.4 | C-5-OH R | acs.org |

| Compound 2 acs.org | H-6 | 24.4 | C-5-OH R | acs.org |

| Compound 3 nih.gov | H-5 | 0 | C-4 S | nih.gov |

Note: Compound 2 in acs.org and compound 3 in nih.gov are derivatives or related structures to (+)-epi-Epoformin, used to elucidate its stereochemistry. The ΔδSR values are derived from esterification of hydroxyl groups.

List of Compounds Mentioned in the Article

(+)-epi-Epoformin

Compound 4 mdpi.com

Compound 7 mdpi.com

Compound 8 mdpi.com

Compound 2 acs.orgnih.govtandfonline.com

Compound 3 nih.govresearchgate.net

(+)-Epoformin tandfonline.com

(±)-epoxydon tandfonline.com

(±)-epiepoxydon tandfonline.com

(±)-epoformin tandfonline.com

(±)-epiepoformin tandfonline.com

(−)-dihydrothis compound acs.orgnih.govpsu.edu

(4S,5S)-4,5-dihydroxy-2-methylcyclohex-2-enone acs.orgnih.govpsu.edu

6-methylsalicylic acid acs.orgnih.govpsu.edu

gentisylquinone acs.orgnih.govpsu.edu

3,4-dihydroxytoluene acs.orgnih.govpsu.edu

2,5-dihydroxybenzaldehyde (B135720) acs.orgnih.govpsu.edu

3-hydroxybenzyl alcohol acs.orgnih.govpsu.edu

2,5-dihydroxybenzyl alcohol acs.orgnih.govpsu.edu

3-hydroxytoluene acs.orgnih.govpsu.edu

Isopatulin tandfonline.com

α-cyclopiazonic acid tandfonline.com

β-cyclopiazonic acid tandfonline.com

iso-α-cyclopiazonic acid tandfonline.com

(−)-theobroxide nih.govresearchgate.net

(+)-harveynone researchgate.net

(−)-asperpentyn researchgate.net

(R)-MTPA-Cl

(S)-MTPA-Cl

Contemporary Challenges and Future Research Perspectives for Epiepoformin

Addressing Unresolved Questions in Epinephrine (B1671497) Biosynthesis

The biosynthesis of epinephrine from the amino acid tyrosine involves a series of enzymatic steps. While the core pathway is well-established, several questions remain, offering fertile ground for future investigation.

The regulation of the enzymes involved in catecholamine synthesis is a key area of ongoing research. For instance, phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the final step in epinephrine synthesis, is known to be regulated by hormonal and neural stimuli. nih.gov However, the precise molecular mechanisms underlying its transcriptional and post-translational regulation, especially in response to various stressors, are not fully elucidated. nih.gov Future research could focus on identifying novel transcription factors and signaling pathways that modulate PNMT expression and activity.

Furthermore, the existence of different isoforms for some of the biosynthetic enzymes, such as tyrosine hydroxylase in humans, raises questions about their specific physiological roles. nih.gov Investigating the differential expression and function of these isoforms in various tissues and disease states could provide a more nuanced understanding of epinephrine biosynthesis. Another unresolved topic is the full extent of the interplay and crosstalk between the adrenal cortex and medulla in regulating the synthesis of this vital hormone. mdpi.com

A summary of the key enzymes in epinephrine biosynthesis and their functions is provided in the table below.

| Enzyme | Function |

| Tyrosine Hydroxylase | Converts tyrosine to L-DOPA, the rate-limiting step. |

| Aromatic L-amino acid decarboxylase | Converts L-DOPA to dopamine. |

| Dopamine β-hydroxylase | Converts dopamine to norepinephrine. |

| Phenylethanolamine N-methyltransferase (PNMT) | Converts norepinephrine to epinephrine. |

This table summarizes the enzymatic cascade in the biosynthesis of epinephrine.

Innovation in Epinephrine Synthetic Methodologies for Scalability

The chemical synthesis of epinephrine, particularly the production of the biologically active levorotatory isomer, presents significant challenges for industrial-scale manufacturing. google.com Current methods often involve lengthy processes and the use of expensive and hazardous reagents, highlighting the need for more efficient, cost-effective, and environmentally friendly synthetic strategies. google.comgappeptides.com

A major hurdle in epinephrine synthesis is achieving high enantiomeric purity. google.com The development of novel asymmetric hydrogenation catalysts and biocatalytic methods could offer more direct and efficient routes to enantiomerically pure epinephrine. Future research in this area could focus on designing highly selective and robust catalysts that can operate under mild conditions, thus reducing the environmental impact and cost of production.

Furthermore, exploring continuous flow chemistry for the synthesis of epinephrine could offer significant advantages in terms of scalability, safety, and process control compared to traditional batch processes. Innovations in synthetic methodologies are crucial for ensuring a stable and affordable supply of this essential medication.

Deeper Mechanistic Characterization of Epinephrine's Diverse Bioactivities

Epinephrine exerts its diverse physiological effects by interacting with a family of G-protein coupled receptors known as adrenergic receptors, which are classified into α and β subtypes. wikipedia.orgbritannica.com While the general mechanism of action is understood, a deeper characterization of the downstream signaling pathways and their tissue-specific effects is an active area of research. britannica.com

Future investigations should aim to dissect the intricate signaling networks activated by epinephrine binding to different adrenergic receptor subtypes. This includes identifying novel interacting proteins and downstream effectors that contribute to the specificity of the cellular response. Advanced techniques such as proteomics and phosphoproteomics can be employed to map the signaling cascades initiated by epinephrine in different cell types.

Moreover, understanding how the expression and function of adrenergic receptors are altered in various pathological conditions is crucial for developing targeted therapies. For example, elucidating the specific roles of different receptor subtypes in cardiovascular diseases or metabolic disorders could lead to the development of more selective drugs with improved therapeutic profiles.

The table below outlines the major adrenergic receptor subtypes and their primary functions upon activation by epinephrine.

| Receptor Subtype | Primary Function |

| α1 | Vasoconstriction, increased blood pressure |

| α2 | Inhibition of norepinephrine release |

| β1 | Increased heart rate and contractility |

| β2 | Bronchodilation, vasodilation in skeletal muscle |

| β3 | Lipolysis |

This table provides a simplified overview of the physiological responses mediated by different adrenergic receptor subtypes.

Exploration of Epinephrine and Its Analogues as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com Epinephrine and its analogues have the potential to be developed into valuable chemical probes for investigating the adrenergic system. The development of fluorescently labeled or photoactivatable ("caged") epinephrine analogues can allow for the precise spatial and temporal control of adrenergic receptor activation, enabling a more detailed study of their function in complex biological systems. mdpi.com

A significant challenge in this area is the design of analogues with high specificity for particular adrenergic receptor subtypes. The development of such selective probes would be invaluable for dissecting the physiological roles of individual receptor subtypes and for validating them as therapeutic targets. For instance, subtype-selective fluorescent probes could be used to visualize the localization and trafficking of adrenergic receptors in living cells.

Furthermore, the synthesis and characterization of novel epinephrine analogues could lead to the discovery of compounds with unique pharmacological properties, such as biased agonists that preferentially activate certain downstream signaling pathways. These biased agonists could serve as powerful research tools and potentially as templates for the development of new therapeutics with fewer side effects. Recent research has also explored the use of near-infrared fluorescent probes for the detection and bioimaging of epinephrine itself. acs.org

Q & A

Q. What computational tools validate this compound’s target binding in silico?

- Answer : Use molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (GROMACS) to assess binding affinity and stability. Validate with free-energy perturbation (FEP) and MM-PBSA calculations .

Methodological Frameworks

- PICOT Framework : For clinical questions (e.g., "In Postmenopausal women, does IThis compound reduce Compared to placebo Osteoporosis risk over T24 months?") .

- Data Integrity : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, with raw data archived in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.